N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride
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Overview
Description
N1-Acetylspermine (hydrochloride) is a monoacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine. It is a crystalline solid with the molecular formula C12H28N4O • 3HCl and a molecular weight of 353.8. This compound is known for its role in eukaryotic cell growth, protein synthesis, and modulation of calcium-dependent immune processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Acetylspermine (hydrochloride) is synthesized by acetylating spermine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .
Industrial Production Methods: In industrial settings, the production of N1-Acetylspermine (hydrochloride) involves large-scale acetylation reactions. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels. The compound is then converted to its hydrochloride salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: N1-Acetylspermine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by polyamine oxidase to produce 3-acetamidopropanal and putrescine.
Substitution: The acetyl group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Polyamine oxidase is commonly used as the reagent for oxidation reactions.
Substitution: Acetyl chloride or acetic anhydride are used for acetylation reactions.
Major Products Formed:
Oxidation: 3-acetamidopropanal and putrescine.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
N1-Acetylspermine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the uptake of anticancer polyamine analogs by human carnitine transporters.
Biology: It plays a role in the modulation of calcium-dependent immune processes and eukaryotic cell growth.
Medicine: It is involved in the research of cancer metabolism and tumor microenvironment.
Industry: It is used in the production of polyamine derivatives for various industrial applications.
Mechanism of Action
N1-Acetylspermine (hydrochloride) exerts its effects through several mechanisms:
Comparison with Similar Compounds
N1-Acetylspermidine (hydrochloride): An acetyl derivative of spermidine that acts as a substrate for polyamine oxidase.
N1,N12-Diacetylspermine (hydrochloride): A diacetylated derivative of spermine with different substrate specificity.
Uniqueness: N1-Acetylspermine (hydrochloride) displays lower Km and higher Vmax values than spermine, making it a better substrate for polyamine oxidase. This unique property makes it more effective in certain biochemical pathways and research applications .
Properties
Molecular Formula |
C12H29ClN4O |
---|---|
Molecular Weight |
280.84 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H28N4O.ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;/h14-15H,2-11,13H2,1H3,(H,16,17);1H |
InChI Key |
UUOVHRBADDLYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN.Cl |
Origin of Product |
United States |
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